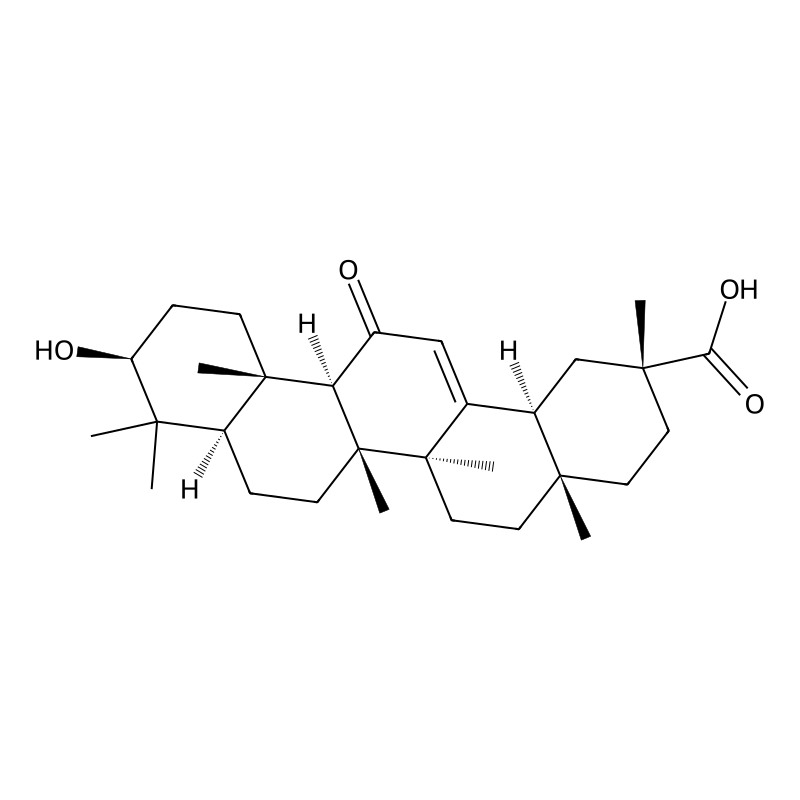

18alpha-Glycyrrhetinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

18alpha-Glycyrrhetinic acid (18α-GA) is a highly specific, pharmacologically active pentacyclic triterpenoid and the minor C-18 epimer of glycyrrhetinic acid. Unlike the naturally abundant 18β-epimer found in standard licorice root extracts, 18α-GA features a trans D/E ring junction that fundamentally alters its three-dimensional conformation, solubility profile, and receptor binding affinity [1]. In industrial and advanced pharmaceutical procurement, 18α-GA is prioritized as a premium precursor for specialized hepatoprotective salts and as a selective enzyme inhibitor. Its distinct stereochemistry provides a crucial baseline for applications requiring precise metabolic modulation without the severe mineralocorticoid side effects associated with generic glycyrrhetinic acid mixtures [2].

References

- [1] Classen-Houben D, et al. Selective inhibition of 11beta-hydroxysteroid dehydrogenase 1 by 18alpha-glycyrrhetinic acid but not 18beta-glycyrrhetinic acid. J Steroid Biochem Mol Biol. 2009;113(3-5):248-52.

- [2] Wang X, et al. Research progress on the protective effects of licorice-derived 18β-glycyrrhetinic acid against liver injury. Front Pharmacol. 2020;11:18.

Procuring generic 'glycyrrhetinic acid' almost exclusively yields the 18β-epimer (CAS 471-53-4), which is structurally and functionally non-interchangeable with 18α-GA in precision applications. The 18β-epimer is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in the kidney, a mechanism that directly induces pseudohyperaldosteronism—characterized by severe dose-limiting sodium retention and hypokalemia [1]. Substituting 18β-GA into formulations intended for 18α-GA will cause the final product to fail in vivo safety and toxicity benchmarks. Furthermore, the synthesis of advanced hepatoprotective therapeutics, such as magnesium isoglycyrrhizinate, strictly requires the trans D/E ring configuration of the 18α-epimer to achieve the correct salt solubility and receptor fit; generic 18β-GA cannot be used as a drop-in synthetic precursor [2].

Precursor Suitability for Hepatoprotective Salt Synthesis

When selecting a precursor for clinical-grade hepatoprotective salts, the stereochemistry of the starting material is non-negotiable. 18α-GA serves as the exclusive stereoisomeric core for synthesizing magnesium isoglycyrrhizinate (MgIG), a therapeutic agent proven to significantly alleviate oxaliplatin-induced transaminase elevation and hepatic pathological damage [1]. Attempting to use the more common 18β-GA results in standard salts that carry a substantially higher risk of mineralocorticoid toxicity and exhibit altered, sub-optimal solubility profiles.

| Evidence Dimension | Suitability for clinical-grade hepatoprotective salt formulation |

| Target Compound Data | 18α-GA (Exclusive stereoisomeric core for Magnesium Isoglycyrrhizinate, MgIG) |

| Comparator Or Baseline | 18β-GA (Unsuitable for MgIG synthesis; yields higher-toxicity standard salts) |

| Quantified Difference | 18α-GA salts (MgIG) successfully alleviate oxaliplatin-induced transaminase elevation, whereas 18β-GA formulations carry a high risk of mineralocorticoid toxicity. |

| Conditions | In vivo models of oxaliplatin-induced liver injury and clinical formulation workflows |

Procurement of the exact 18α-epimer is an absolute structural prerequisite for manufacturing MgIG and related advanced hepatoprotective APIs.

Enzyme Selectivity in Mainstream Pharmacological Workflows

In metabolic syndrome drug discovery, avoiding off-target renal effects is a primary procurement driver. Head-to-head homogeneous time-resolved fluorescence (HTRF) assays demonstrate that 18α-GA selectively inhibits human 11β-HSD1 (IC50 = 532.1 nM) while showing minimal activity against 11β-HSD2 [1]. Conversely, the 18β-GA comparator acts as a potent, non-selective inhibitor that strongly suppresses 11β-HSD2 (IC50 = 674.5 nM in humans, 79.7 nM in mice), leading to severe downstream toxicity.

| Evidence Dimension | Inhibition of human 11β-HSD isozymes (IC50) |

| Target Compound Data | 18α-GA: IC50 = 532.1 nM (11β-HSD1); minimal 11β-HSD2 inhibition |

| Comparator Or Baseline | 18β-GA: IC50 = 674.5 nM for human 11β-HSD2 (and 79.7 nM in mouse 11β-HSD2) |

| Quantified Difference | 18α-GA demonstrates selective inhibition of 11β-HSD1, whereas 18β-GA acts as a potent, non-selective inhibitor that strongly suppresses 11β-HSD2. |

| Conditions | Homogeneous time-resolved fluorescence (HTRF) assays on human and mouse 11β-HSD1 and 11β-HSD2 lysates |

Selecting the 18α-epimer ensures selective 11β-HSD1 inhibition for metabolic syndrome research, avoiding the confounding mineralocorticoid effects of the 18β-epimer.

Formulation Safety and Off-Target Toxicity Avoidance

For downstream in vivo formulations, the purity and epimeric identity of glycyrrhetinic acid directly dictate the safety profile of the final product. Formulations relying on 18β-GA consistently induce pseudohyperaldosteronism—characterized by dose-limiting sodium retention and potassium loss—due to the blockade of renal 11β-HSD2 [1]. Procuring highly pure 18α-GA bypasses this pathway entirely, allowing the resulting formulations to pass strict in vivo safety benchmarks for long-term administration.

| Evidence Dimension | Induction of pseudohyperaldosteronism (renal 11β-HSD2 blockade) |

| Target Compound Data | 18α-GA: Bypasses renal 11β-HSD2 blockade, maintaining electrolyte balance |

| Comparator Or Baseline | 18β-GA: Induces severe sodium retention and potassium loss |

| Quantified Difference | 18α-GA formulations pass in vivo safety benchmarks for long-term administration, whereas 18β-GA triggers dose-limiting pseudohyperaldosteronism. |

| Conditions | In vivo systemic administration and clinical safety evaluations |

For downstream in vivo or clinical formulations, procuring highly pure 18α-GA is critical to pass safety and toxicity screening benchmarks that 18β-GA routinely fails.

Synthesis of Advanced Hepatoprotective APIs

18α-GA is the mandatory starting material for synthesizing magnesium isoglycyrrhizinate (MgIG) and related 18α-salts used to treat drug-induced liver injury and chemotherapy hepatotoxicity. Its specific stereochemistry ensures the correct formulation solubility and avoids the toxicity of standard 18β-salts[1].

Development of 11β-HSD1 Selective Inhibitors

Due to its specific receptor binding profile, 18α-GA is the preferred baseline compound for developing targeted therapeutics for metabolic syndrome, obesity, and type 2 diabetes, where 11β-HSD2 inhibition must be strictly avoided to prevent cardiovascular complications[2].

Formulation of Low-Toxicity Anti-Inflammatory Agents

In pharmacological workflows requiring long-term dosing, 18α-GA is selected over generic licorice extracts to formulate anti-inflammatory treatments that bypass the dose-limiting pseudohyperaldosteronism typical of the 18β-epimer [3].

References

- [1] Wu J, et al. Magnesium isoglycyrrhizinate has hepatoprotective effects in an oxaliplatin-induced model of liver injury. Int J Mol Med. 2018;42(4):2020-2030.

- [2] Classen-Houben D, et al. Selective inhibition of 11beta-hydroxysteroid dehydrogenase 1 by 18alpha-glycyrrhetinic acid but not 18beta-glycyrrhetinic acid. J Steroid Biochem Mol Biol. 2009;113(3-5):248-52.

- [3] Sabbadin C, et al. Licorice: From Pseudohyperaldosteronism to Therapeutic Uses. Front Endocrinol (Lausanne). 2019;10:484.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

D03 - Preparations for treatment of wounds and ulcers

D03A - Cicatrizants

D03AX - Other cicatrizants

D03AX10 - Enoxolone

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Explore Compound Types